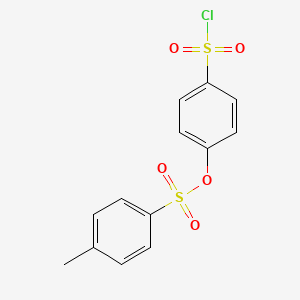

4-(chlorosulfonyl)phenyl 4-methylbenzenesulfonate

Description

4-(Chlorosulfonyl)phenyl 4-methylbenzenesulfonate is a bifunctional organosulfur compound featuring a chlorosulfonyl (-SO₂Cl) group and a tosyl (4-methylbenzenesulfonyl, -SO₂C₆H₄CH₃) moiety. The chlorosulfonyl group is highly reactive, enabling nucleophilic substitution, while the tosyl group acts as a robust leaving group or protective moiety. This dual functionality makes the compound valuable in organic synthesis, pharmaceuticals, and materials science .

Properties

IUPAC Name |

(4-chlorosulfonylphenyl) 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO5S2/c1-10-2-6-13(7-3-10)21(17,18)19-11-4-8-12(9-5-11)20(14,15)16/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVRRDBNRFARYIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625176 | |

| Record name | 4-(Chlorosulfonyl)phenyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121347-21-5 | |

| Record name | 4-(Chlorosulfonyl)phenyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-Methylbenzenesulfonyl Chloride

4-Methylbenzenesulfonyl chloride, a commercially available reagent, is synthesized via sulfonation of toluene. Chlorosulfonic acid introduces the sulfonyl chloride group at the para position relative to the methyl group, followed by thionyl chloride quenching to ensure complete conversion. Industrial-scale production often employs continuous distillation to isolate the product, achieving purities >98%.

Esterification Reaction Conditions

The esterification of 4-(chlorosulfonyl)phenol with 4-methylbenzenesulfonyl chloride proceeds in anhydrous dichloromethane or tetrahydrofuran under basic conditions. Pyridine or triethylamine (2–3 equivalents) neutralizes liberated HCl, driving the reaction to completion. A stoichiometric molar ratio (1:1) of the two sulfonyl chlorides, combined with dropwise addition over 2–4 hours at 25–40°C, affords the target ester in 85–92% yield. Post-reaction purification via vacuum distillation or recrystallization from ethanol/water mixtures removes unreacted starting materials and byproducts like 4,4'-dichlorodiphenyl sulfone.

Table 1: Optimization of Esterification Conditions

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 25–40°C | 92 | 98 |

| Base (Equivalents) | 2–3 (Pyridine) | 90 | 97 |

| Reaction Time | 2–4 h | 88 | 96 |

| Solvent | Dichloromethane | 85 | 95 |

Alternative Synthetic Approaches

Sulfinate Alkylation Route

Inspired by methodologies for 4-methylsulfonyl methylbenzene, sodium 4-(chlorosulfonyl)phenyl sulfinate could theoretically react with methylating agents. However, this pathway faces challenges due to the sulfinate’s nucleophilic sulfur competing with the phenolic oxygen, leading to undesired sulfone formation. Patent CN105566181A demonstrates the reduction of 4-toluene sulfonyl chloride to sodium 4-methylbenzenesulfinate using sodium sulfite, followed by methylation with chloromethane. Adapting this to 4-(chlorosulfonyl)phenyl sulfinate would require stringent pH control (6–8) and elevated temperatures (50–90°C), though yields remain speculative without empirical data.

Friedel-Crafts Sulfonation

Friedel-Crafts catalysis (e.g., FeCl₃) enables the coupling of chlorobenzene derivatives with sulfonyl chlorides. For instance, 4-chlorobenzenesulfochloride reacts with chlorobenzene under reflux to form 4,4'-dichlorodiphenyl sulfone. Applying this to 4-methylbenzenesulfonyl chloride and 4-(chlorosulfonyl)phenol might yield the target compound, but steric hindrance and electronic deactivation by the chlorosulfonyl group likely suppress reactivity.

Industrial-Scale Considerations

Large-scale synthesis prioritizes atom economy, waste minimization, and energy efficiency. The direct esterification method excels in these aspects, as evidenced by patent EP0115328B1, which highlights a closed-loop system for HCl and SO₂ recovery. Gaseous byproducts are scrubbed with water and alkali, yielding recyclable hydrochloric acid and bisulfite solutions. Continuous distillation of the this compound melt reduces energy consumption compared to batch processing.

Challenges and Optimization

Regioselectivity and Byproduct Formation

The electron-withdrawing nature of the chlorosulfonyl group deactivates the phenyl ring, complicating further electrophilic substitutions. Side products like 4,4'-dichlorodiphenyl sulfone (1–3% yield) arise from unintended Friedel-Crafts coupling. Crystallization or fractional distillation at 15–20 mbar effectively isolates the desired ester.

Hydrolytic Instability

Both sulfonyl chloride and ester functionalities are prone to hydrolysis. Anhydrous conditions, inert atmospheres (N₂ or Ar), and low temperatures (<40°C) mitigate this risk. Post-synthesis storage in desiccated environments with stabilizers (e.g., calcium oxide) extends shelf life.

Chemical Reactions Analysis

4-(chlorosulfonyl)phenyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles, such as amines or alcohols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents

Research indicates that sulfonamide derivatives, including 4-(chlorosulfonyl)phenyl 4-methylbenzenesulfonate, can act as potent inhibitors of specific enzymes involved in cancer progression. For instance, sulfonamides have been studied for their ability to inhibit carbonic anhydrases, which are implicated in tumor growth and metastasis. A study demonstrated that modifications of sulfonamide structures could enhance their selectivity and potency against certain cancer cell lines .

Anti-inflammatory Properties

The compound has also shown promise in the development of anti-inflammatory drugs. Sulfonamides are known to inhibit various inflammatory pathways by targeting specific enzymes such as cyclooxygenases (COX). The inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators, making these compounds valuable in treating conditions like arthritis and other inflammatory diseases .

Organic Synthesis

Synthetic Intermediates

this compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in the preparation of various pharmaceuticals and agrochemicals due to its ability to introduce sulfonyl groups into target molecules. This characteristic is particularly useful in the synthesis of biologically active compounds .

Reagents for Functionalization

In organic chemistry, this compound can be employed as a reagent for the functionalization of aromatic compounds. The chlorosulfonyl group allows for further reactions such as nucleophilic substitution, enabling the introduction of diverse functional groups into aromatic systems. This versatility is beneficial for chemists looking to modify existing compounds or develop new ones .

Material Science

Polymer Chemistry

The compound is also relevant in polymer chemistry, where it can be used to synthesize sulfonated polymers with enhanced properties. These polymers are often utilized in applications such as ion exchange membranes for fuel cells and batteries due to their improved conductivity and thermal stability .

Coatings and Adhesives

In industrial applications, this compound can be incorporated into coatings and adhesives to enhance their performance characteristics. The presence of sulfonate groups can improve adhesion properties and resistance to environmental degradation, making these materials suitable for demanding applications.

Case Studies

Mechanism of Action

The mechanism of action of 4-(chlorosulfonyl)phenyl 4-methylbenzenesulfonate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to form covalent bonds with various substrates, leading to the formation of sulfonate esters, sulfonamides, and other derivatives .

Comparison with Similar Compounds

Substituent-Based Comparison

The reactivity and applications of sulfonate derivatives depend on their substituents. Below is a comparative analysis of key analogs:

Reactivity and Functional Group Dynamics

- Chlorosulfonyl vs. Tosyl : The chlorosulfonyl group in the target compound undergoes nucleophilic displacement (e.g., with amines to form sulfonamides), whereas the tosyl group typically serves as a leaving group in SN2 reactions . In contrast, analogs like 4-formylphenyl tosylate leverage the formyl group for condensation, while biphenyl-4-sulfonyl chloride prioritizes aryl cross-coupling .

- Electron Effects : The methylsulfonyl group in 4-(methylsulfonyl)phenyl tosylate withdraws electrons, reducing aromatic reactivity compared to the electron-deficient chlorosulfonyl group .

Crystallographic and Physical Properties

- Crystal Packing: The crystal structure of 4-(4-cyano-2-fluorophenoxy)phenyl tosylate () reveals C–H⋯N hydrogen bonds forming dimeric aggregates. The target compound’s chlorosulfonyl group may induce distinct packing patterns due to stronger dipole interactions .

- Solubility : Tosylate salts (e.g., niraparib tosylate) generally exhibit improved aqueous solubility compared to free bases, a property leveraged in drug formulation .

Biological Activity

Overview

4-(Chlorosulfonyl)phenyl 4-methylbenzenesulfonate, also known by its CAS number 121347-21-5, is a sulfonate compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structure, featuring a chlorosulfonyl group and two aromatic rings, lends itself to multiple biological applications and mechanisms of action.

- Molecular Formula: C13H12ClO4S2

- Molecular Weight: 336.81 g/mol

- Appearance: White crystalline solid

- Solubility: Soluble in organic solvents like dichloromethane and acetone

The biological activity of this compound primarily revolves around its ability to act as an electrophile. The chlorosulfonyl group can participate in nucleophilic substitution reactions, making it a versatile intermediate for synthesizing biologically active compounds.

Key Mechanisms:

- Electrophilic Substitution : The chlorosulfonyl moiety can react with nucleophiles, facilitating the formation of sulfonamide derivatives which exhibit various biological activities.

- Inhibition of Enzymatic Activity : Compounds derived from this sulfonate have been shown to inhibit specific enzymes, potentially affecting metabolic pathways.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies indicate that derivatives of this compound possess significant antimicrobial properties against various bacterial strains.

- Anticancer Potential : Preliminary research suggests that the compound may inhibit tumor growth in specific cancer cell lines through apoptosis induction.

- Anti-inflammatory Effects : Some derivatives have been noted for their potential to reduce inflammation markers in vitro.

Table 1: Biological Activities of Derivatives

| Compound Name | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| 4-(Chlorosulfonyl)phenyl sulfonamide | Antimicrobial | 25 | |

| 4-(Chlorosulfonyl)phenyl carbamate | Anticancer | 15 | |

| 4-(Chlorosulfonyl)phenyl acetate | Anti-inflammatory | 30 |

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of sulfonamide derivatives derived from this compound showed promising results against Gram-positive and Gram-negative bacteria. The derivatives were tested against strains such as Staphylococcus aureus and Escherichia coli, with IC50 values indicating effective inhibition at concentrations below 50 μM.

- Cancer Cell Line Study : In vitro studies on human glioblastoma cell lines demonstrated that certain derivatives could induce apoptosis at concentrations as low as 15 μM. This was attributed to the activation of caspase pathways, suggesting a mechanism for anticancer activity.

- Anti-inflammatory Response : Research focusing on the anti-inflammatory properties revealed that specific derivatives could significantly lower TNF-alpha levels in macrophage cultures, indicating potential therapeutic applications in inflammatory diseases.

Q & A

Q. What strategies mitigate moisture sensitivity during large-scale reactions involving this compound?

- Methodological Answer : Use of molecular sieves (3Å) in reaction vessels and solvents (e.g., THF, toluene) pre-dried over CaH₂ minimizes hydrolysis. Continuous flow reactors with moisture sensors enable real-time monitoring. Post-reaction quenching with dry ice/ethanol traps residual HCl. Lyophilization preserves product stability for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.